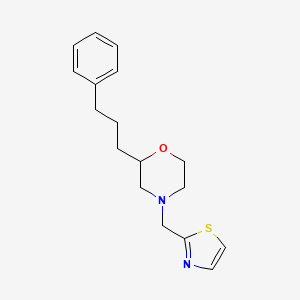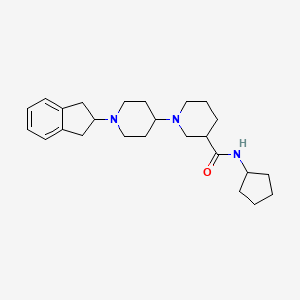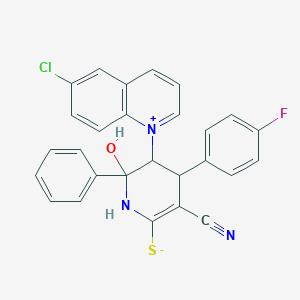![molecular formula C24H23N3O3 B6115498 3-(1,3-dihydroisoindol-2-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B6115498.png)
3-(1,3-dihydroisoindol-2-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-dihydroisoindol-2-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an isoindoline core, an ethoxy group, and a hydroxyphenyl moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dihydroisoindol-2-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]benzamide typically involves a multi-step process. One common method includes the reaction of phthalaldehydic acid with a primary amine and 1H-indole in water under catalyst-free conditions . This environmentally-friendly approach is advantageous due to its clean, one-pot synthesis and easy handling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles can minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dihydroisoindol-2-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
3-(1,3-dihydroisoindol-2-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]benzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(1,3-dihydroisoindol-2-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics can provide insights into its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Dioxoisoindolin-2-yl)propanoic acid: This compound shares the isoindoline core but differs in its functional groups.
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds have similar structural motifs and are studied for their biological activities.
Uniqueness
3-(1,3-dihydroisoindol-2-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]benzamide stands out due to its combination of an isoindoline core with an ethoxy and hydroxyphenyl group
Properties
IUPAC Name |
3-(1,3-dihydroisoindol-2-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-2-30-23-12-17(10-11-22(23)28)14-25-26-24(29)18-8-5-9-21(13-18)27-15-19-6-3-4-7-20(19)16-27/h3-14,28H,2,15-16H2,1H3,(H,26,29)/b25-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEKESYAWNJFKI-AFUMVMLFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)N3CC4=CC=CC=C4C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)N3CC4=CC=CC=C4C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-5-({methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}methyl)-1,3-thiazol-2-amine](/img/structure/B6115428.png)
![7-(3-METHOXYPHENYL)-1-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE](/img/structure/B6115440.png)
![2-(4-methylphenyl)-5-phenyl-3H-naphtho[2,3-e][1,2,4]triazepine](/img/structure/B6115441.png)

![7-[(2-ethylpyrimidin-5-yl)carbonyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6115452.png)
![N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6115462.png)

![2-[4-(3,4-dimethoxybenzyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6115485.png)
![1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[(2-propan-2-yloxyethylamino)methyl]phenoxy]propan-2-ol](/img/structure/B6115488.png)
![2-[2-({[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]amino}methyl)phenoxy]ethanol](/img/structure/B6115490.png)
![6-(4-chlorophenyl)-N-methyl-N-(2-pyrazinylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6115508.png)
![methyl 2-({3-[benzyl(methyl)amino]-1-piperidinyl}carbonyl)benzoate](/img/structure/B6115512.png)

